molecular formula C25H20INO4S2 B11670421 (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670421
M. Wt: 589.5 g/mol
InChI Key: HEVCUDNVUSRWQD-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the iodo, methoxy, and phenoxyethoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiazolidinone derivative with an appropriate aldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20INO4S2

Molecular Weight

589.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20INO4S2/c1-29-21-15-17(14-20(26)23(21)31-13-12-30-19-10-6-3-7-11-19)16-22-24(28)27(25(32)33-22)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3/b22-16-

InChI Key

HEVCUDNVUSRWQD-JWGURIENSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)I)OCCOC4=CC=CC=C4

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)I)OCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.